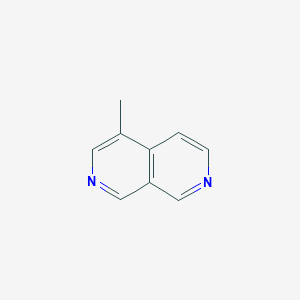

4-Methyl-2,7-naphthyridine

Description

Significance of the 2,7-Naphthyridine (B1199556) Scaffold in Contemporary Chemical Research

The 2,7-naphthyridine scaffold is a prominent heterocyclic system in modern chemical research, primarily due to the diverse biological activities exhibited by its derivatives. benthamdirect.comsciencegate.appontosight.ai This structural motif, one of six isomers of naphthyridine, consists of two fused pyridine (B92270) rings. benthamdirect.comrsc.org The arrangement of nitrogen atoms within this framework imparts unique chemical properties that make it a valuable scaffold in medicinal chemistry and materials science. ontosight.ai

Research has demonstrated that compounds incorporating the 2,7-naphthyridine core possess a wide range of pharmacological effects, including antitumor, antimicrobial, analgesic, and anticonvulsant activities. benthamdirect.comsciencegate.app This broad spectrum of bioactivity has spurred significant interest in the synthesis of novel 2,7-naphthyridine analogs. benthamdirect.comresearchgate.net Furthermore, some derivatives have been identified as potent and selective inhibitors of various enzymes and kinases, highlighting their potential as targeted therapeutic agents. researchgate.netmdpi.com Beyond pharmaceuticals, the 2,7-naphthyridine structure is being explored for applications in new materials, such as luminescent compounds. ontosight.ai

The synthesis of the 2,7-naphthyridine ring system can be achieved through various chemical strategies, often involving the cyclocondensation or intramolecular cyclization of pyridine precursors. benthamdirect.comresearchgate.net Other routes include the rearrangement of pyrrolo[3,4-c]pyridines and the use of quinoline (B57606) derivatives to form tricyclic benzo benthamdirect.comresearchgate.netnaphthyridines. benthamdirect.com The versatility in synthetic approaches allows for the creation of a diverse library of 2,7-naphthyridine derivatives for further investigation.

Comparative Research Perspectives on Naphthyridine Isomeric Systems

Naphthyridines, also referred to as pyridopyridines or diazanaphthalenes, comprise a family of six isomeric heterocyclic compounds, each with two fused pyridine rings. rsc.orgmdpi.comacs.org The isomers are distinguished by the relative positions of the two nitrogen atoms and are classified into two groups: 1,X-naphthyridines (where X = 5, 6, 7, 8) and 2,X-naphthyridines (where X = 6, 7). mdpi.com The specific arrangement of these nitrogen atoms significantly influences the chemical and biological properties of each isomer. ontosight.ai

Comparative studies of these isomers have revealed key differences in their synthesis, reactivity, and biological relevance. For instance, the synthesis of naphthyridine derivatives can be challenging due to issues with regioselectivity, steric hindrance, and functional group compatibility, with some isomers being more amenable to certain synthetic transformations than others. researchgate.net In terms of biological activity, the 1,8-naphthyridine (B1210474) scaffold is well-known for its presence in neuroactive agents, while the 2,7-naphthyridine core is often found in kinase inhibitors.

The reduction of different naphthyridine isomers also yields distinct products. Catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine typically results in the corresponding 1,2,3,4-tetrahydro derivatives. rsc.org However, the reduction of 1,7-naphthyridine (B1217170) produces a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. rsc.org These differences in reactivity underscore the distinct nature of each isomeric system.

| Isomer | Classification | Key Research Area |

| 1,5-Naphthyridine | 1,X-Naphthyridine | Antimalarial, Antibacterial |

| 1,6-Naphthyridine | 1,X-Naphthyridine | Medicinal, Electronic, Catalytic Properties |

| 1,7-Naphthyridine | 1,X-Naphthyridine | PDE5 Inhibitors |

| 1,8-Naphthyridine | 1,X-Naphthyridine | Neuroactive Agents, Antibacterial (Nalidixic Acid) |

| 2,6-Naphthyridine (B1209661) | 2,X-Naphthyridine | Indolo benthamdirect.comontosight.ainaphthyridine Alkaloids |

| 2,7-Naphthyridine | 2,X-Naphthyridine | Kinase Inhibitors, Antitumor |

Historical Context of 4-Methyl-2,7-naphthyridine Studies

The first naphthyridine derivative was synthesized in 1893 by Reissert, who also proposed the name for this class of compounds. rsc.orguot.edu.ly However, it was not until several decades later that the parent compounds of the different naphthyridine isomers were prepared. Unsubstituted 1,5- and 1,8-naphthyridine were first described in 1927. rsc.org The synthesis of 1,6-, 1,7-, and 2,7-naphthyridine followed in 1958, and 2,6-naphthyridine was finally synthesized in 1965. rsc.org

Early research into 2,7-naphthyridine derivatives includes a new synthesis method reported in 1954. acs.org The first total synthesis of the 2,7-naphthyridine alkaloids lophocladine A and B, which were isolated from red algae, marked a significant milestone. researchgate.net Lophocladine B, in particular, showed cytotoxicity against human lung and breast cancer cell lines. researchgate.net

While much of the early focus in naphthyridine chemistry was on the 1,8-isomer due to the discovery of the antibacterial properties of nalidixic acid, interest in the other isomers, including 2,7-naphthyridine, has steadily grown. digitallibrary.co.innih.gov The synthesis of 4-methyl-2,6-naphthyridine (B15350474) has been detailed, involving the cyclization of 2-(4-cyano-3-pyridyl)propionitrile. cdnsciencepub.com Although specific early studies focusing solely on this compound are not extensively documented in the provided search results, the broader historical context of naphthyridine research provides the foundation for contemporary studies on this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-11-6-8-5-10-3-2-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUQPHQOJNSPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288141-01-5 | |

| Record name | 4-methyl-2,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2,7 Naphthyridine and Analogues

Foundational Synthetic Pathways to the Naphthyridine Core

The construction of the fundamental 2,7-naphthyridine (B1199556) ring system is achieved through several established chemical reactions. These methods primarily involve the formation of the second pyridine (B92270) ring onto an existing pyridine precursor.

Cyclocondensation and Intramolecular Cyclization Protocols

Cyclocondensation and intramolecular cyclization of appropriately substituted pyridine derivatives represent the most prevalent methods for assembling the 2,7-naphthyridine core. researchgate.net These strategies typically involve a pyridine precursor bearing functional groups that can react to form the second fused ring.

A common approach begins with a substituted pyridine, which undergoes a series of transformations to introduce a side chain capable of intramolecular cyclization. For instance, a gold-catalyzed protocol has been developed for the synthesis of 1,2-dihydro[c] nih.govresearchgate.netnaphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones. This transformation proceeds via a 6-endo-dig cyclization followed by condensation, efficiently forming new C–C and C–N bonds in a one-pot synthesis at ambient temperature. rsc.org

Another powerful strategy involves the reaction of 3-bromo-picolines, which are converted into intermediates containing both an amine and an acyl group. The key step is the reduction of an imine formed via an intramolecular reaction between these groups, allowing for the multi-gram preparation of tetrahydro-2,7-naphthyridines. researchgate.net

| Reaction Type | Starting Material | Key Transformation | Product |

| Gold-Catalyzed Cyclization | 2-Aminophenyl prop-2-yn-1-yl enaminones | 6-endo-dig cyclization/condensation | 1,2-Dihydro[c] nih.govresearchgate.netnaphthyridines |

| Imine Reduction | Substituted 3-bromo-picolines | Intramolecular imine formation and reduction | Tetrahydro-2,7-naphthyridines |

Friedländer and Skraup-Type Condensation Strategies

The Friedländer annulation is a classical and efficient method for synthesizing quinolines and their heterocyclic analogues, including naphthyridines. researchgate.netorganic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base. organic-chemistry.org This methodology has been successfully applied to the synthesis of various naphthyridine isomers. researchgate.netscispace.com For the 2,7-naphthyridine system, this would involve the condensation of an aminopyridine carbaldehyde or ketone with a suitable methylene-containing compound. Propylphosphonic anhydride (T3P®) has been shown to be an effective promoter for Friedländer synthesis of polysubstituted quinolines and naphthyridines under mild conditions, offering high yields in short reaction times. researchgate.net

In contrast, the Skraup reaction, which is traditionally used for quinoline (B57606) synthesis from anilines and glycerol, is generally less productive for the synthesis of naphthyridines. ekb.eg The reduced electron density of the pyridine ring compared to a benzene ring makes the necessary cyclization step more difficult. ekb.eg While it has been employed for isomers like 1,5- and 1,7-naphthyridine (B1217170) starting from 3-aminopyridine, its application for the 2,7-isomer is not commonly reported. ekb.egnih.gov

Povarov Cycloaddition Methodologies

The Povarov reaction, a formal aza-Diels-Alder or [4+2] cycloaddition, is a powerful tool for constructing nitrogen-containing six-membered rings. mdpi.comnih.gov The reaction typically involves an aromatic imine (formed in situ from an amine and an aldehyde) and an electron-rich alkene. While extensively used for synthesizing tetrahydroquinolines and other naphthyridine isomers like 1,5-naphthyridine, its application to form the basic 2,7-naphthyridine scaffold is less common. nih.govmdpi.comnih.gov The intramolecular variant of the Povarov reaction has been utilized in the construction of fused nitrogen-containing heterocycles, including systems that incorporate the 1,8-naphthyridine (B1210474) core. ekb.egresearchgate.net

Hetero-Diels-Alder Approaches

The hetero-Diels-Alder reaction provides a convergent and efficient route to heterocyclic systems. pageplace.de In the context of 2,7-naphthyridine synthesis, an intramolecular aza-hetero-Diels-Alder reaction has been a key strategy. researchgate.netresearchgate.net This approach involves a precursor that contains both the diene and dienophile components within the same molecule, leading to the formation of the fused bicyclic system upon thermal or Lewis acid-promoted cyclization. For example, a series of luotonin A analogues containing a 2,7-naphthyridine core were prepared using an intramolecular aza-Diels-Alder reaction of 3-(N-aryl-amido)-2-allyl-2,7-naphthyridin-1-ones as the key step. researchgate.net The tandem inverse-electron-demand hetero-Diels-Alder (ihDA) followed by a retro-Diels-Alder (rDA) reaction sequence is another sophisticated strategy for the rapid synthesis of highly functionalized nitrogen heteroaromatics, valued for its high atom economy and regioselectivity. rsc.org

Rearrangement Reactions for Scaffold Formation

Rearrangement reactions offer unique pathways to the 2,7-naphthyridine scaffold, often leading to substitution patterns that are difficult to achieve through other methods. researchgate.neteurekaselect.com A notable example is the Smiles rearrangement, which has been successfully carried out for the first time in the 2,7-naphthyridine series. researchgate.netmdpi.com This reaction has been used to synthesize 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. nih.govmdpi.com The rearrangement is influenced by steric factors, such as the nature of substituents on the naphthyridine ring. nih.gov This method provides valuable synthons for creating more complex heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines. researchgate.netmdpi.com

| Rearrangement Type | Precursor | Key Transformation | Product |

| Smiles Rearrangement | 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivatives | Intramolecular aromatic nucleophilic substitution | 1-Amino-3-oxo-2,7-naphthyridines |

| Amine-Induced Rearrangement | 1-Amino-3-chloro-2,7-naphthyridine derivatives | Nucleophilic substitution followed by rearrangement | 6,8-Diamino-2,7-naphthyridin-1-ones |

Targeted Synthesis of Methyl-Substituted Naphthyridine Systems

The introduction of a methyl group at a specific position, such as C-4, on the 2,7-naphthyridine ring requires tailored synthetic strategies. These methods often involve either building the heterocyclic system from a precursor already containing the methyl group or functionalizing a pre-formed naphthyridine ring.

One approach involves the construction of a fused dibenzo[c,f]-2,7-naphthyridine ring system where the methyl group is introduced via one of the starting materials. For example, 10,11-dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine was synthesized by reacting 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile with 2-methyl-benzene-1,3-diamine. acs.org Although this yields a more complex fused system, it demonstrates the principle of incorporating the methyl substituent from the beginning of the synthetic sequence.

For the direct synthesis of simpler methyl-naphthyridines, such as the 2,6-naphthyridine (B1209661) isomer, a detailed procedure has been outlined starting from 2-(4-cyano-3-pyridyl)propionitrile. cdnsciencepub.com Cyclization with anhydrous hydrogen bromide leads to 3-amino-4-methyl-2,6-naphthyridine, which can then be converted to 4-methyl-2,6-naphthyridine (B15350474) through a series of reactions. cdnsciencepub.com A similar strategy, starting with a suitably substituted pyridine precursor containing a methyl group, could be envisioned for the synthesis of 4-methyl-2,7-naphthyridine.

Another powerful strategy for introducing substituents onto the naphthyridine core is through cross-coupling reactions on a halogenated precursor. For instance, a 4-bromo or 4-chloro-2,7-naphthyridine could serve as a versatile intermediate. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are widely used to functionalize such positions. nih.gov A Kumada coupling reaction using methylmagnesium bromide on a 5,7-disubstituted-1,6-naphthyridine ditriflate has been shown to successfully introduce a methyl group. acs.org This type of late-stage functionalization would be a highly effective method for the targeted synthesis of this compound from a corresponding 4-halo-2,7-naphthyridine.

| Synthetic Strategy | Precursor | Reagent/Reaction | Product |

| Annulation from Methylated Precursor | 4-Chloro-quinoline-3-carbonitrile | 2-Methyl-benzene-1,3-diamine | 4-Methyldibenzo[c,f]-2,7-naphthyridine |

| Cross-Coupling | 4-Halo-2,7-naphthyridine (hypothetical) | Methylmagnesium bromide (Kumada) or Methylboronic acid (Suzuki) | This compound |

| Cyclization of Methylated Precursor | 2-(Cyano-pyridyl)propionitrile | Anhydrous HBr | 3-Amino-4-methyl-2,6-naphthyridine |

Syntheses of 4-Methyl-2,6-naphthyridine and Related Compounds

The synthesis of 4-methyl-2,6-naphthyridine has been accomplished through a multi-step sequence starting from a substituted pyridine derivative. A key strategy involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile. cdnsciencepub.com This precursor is treated with anhydrous hydrogen bromide to induce ring closure, forming 3-amino-1-bromo-4-methyl-2,6-naphthyridine. cdnsciencepub.com This intermediate serves as a versatile platform for further transformations.

The synthesis proceeds through a series of functional group interconversions to remove the amino and bromo substituents and achieve the target compound, 4-methyl-2,6-naphthyridine. cdnsciencepub.com This synthetic route highlights a common approach in heterocyclic chemistry where a highly functionalized intermediate is first constructed and then systematically de-functionalized to yield the parent heterocycle.

| Step | Starting Material | Reagents | Product |

| 1 | 4-cyano-3-pyridylacetonitrile | Methylating agent | 2-(4-cyano-3-pyridyl)propionitrile |

| 2 | 2-(4-cyano-3-pyridyl)propionitrile | Anhydrous HBr | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine |

| 3 | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Diazotization reagents | 1,3-Dibromo-4-methyl-2,6-naphthyridine |

| 4 | 1,3-Dibromo-4-methyl-2,6-naphthyridine | Hydrazine hydrate | 1,3-Dihydrazino-4-methyl-2,6-naphthyridine |

| 5 | 1,3-Dihydrazino-4-methyl-2,6-naphthyridine | Oxidation (e.g., CuSO4) | 4-Methyl-2,6-naphthyridine |

Approaches to this compound and its Derivatives

Synthetic strategies toward the 2,7-naphthyridine scaffold are diverse, often relying on the cyclization of functionalized pyridine or quinoline derivatives. benthamdirect.comsciencegate.app While a direct synthesis of this compound is not extensively detailed, general methods for constructing the 2,7-naphthyridine core can be adapted. These methods can be broadly categorized based on the precursor used for cyclization. benthamdirect.com

One prominent approach involves the intramolecular cyclization of pyridine derivatives. sciencegate.app For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the aromatic naphthyridone. acs.org This reaction offers a flexible entry to the core structure, tolerating a variety of aldehydes and amines. Another powerful method involves the reaction of 4-chloronicotinic acid with the carbanion of phenylacetonitrile, which sets the stage for subsequent reduction, lactamization, and oxidation to build the 2,7-naphthyridine system. researchgate.net

| Precursor Type | General Strategy | Key Intermediates |

| Pyridine Derivatives | Intramolecular cyclization or multi-component condensation. | Substituted nicotinamides or cyanopyridines. |

| Acyclic Compounds | Cyclocondensation reactions. | Dicarbonyl compounds, enamines. |

| Quinoline Derivatives | Ring transformation/expansion. | Benzo[c] benthamdirect.comsigmaaldrich.comnaphthyridines from quinolines. |

Total Synthesis of Naphthyridine Alkaloids Featuring the 2,7-Naphthyridine Moiety

The 2,7-naphthyridine moiety is a core component of several marine alkaloids with significant biological activity, such as lophocladine A and B. nih.gov The total synthesis of these natural products provides a robust validation of synthetic methodologies.

The first total synthesis of lophocladine A and lophocladine B was achieved via a one-pot reaction. sigmaaldrich.comnih.gov The key precursor, 4-benzylpyridine-3-carbonitrile, was treated with Bredereck's reagent (tert-butoxybis(dimethylamino)methane). researchgate.netnih.gov Subsequent treatment of the resulting intermediate with either a mixture of glacial acetic acid and sulfuric acid or with ammonium acetate led to the formation of lophocladine A or lophocladine B, respectively. researchgate.netnih.gov This efficient approach demonstrates the power of domino reactions in rapidly assembling complex molecular architectures.

Another versatile synthesis of lophocladine A and B involves a multi-step sequence starting with the nucleophilic substitution of 4-chloronicotinic acid with the carbanion generated from phenylacetonitrile. researchgate.net The resulting intermediate undergoes a series of transformations including reduction of the cyano group, lactamization to form the pyridone ring, and final oxidation to furnish lophocladine A. researchgate.net Lophocladine B can then be synthesized from lophocladine A via amination. researchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. Advanced strategies for the synthesis of naphthyridines include green chemistry approaches and methods for achieving high regioselectivity in functionalization.

Green Chemistry Protocols (e.g., Microwave-Assisted, "On-Water" Reactions)

Green chemistry principles have been successfully applied to the synthesis of naphthyridine derivatives, aiming to reduce reaction times, energy consumption, and waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. An eco-sustainable, microwave-assisted method for the synthesis of 2,6-naphthyridine derivatives from 4-cyano-3-pyridylacetonitrile has been reported. researchgate.net This protocol offers excellent yields and high purity under environmentally friendly conditions, significantly reducing reaction times compared to conventional heating. researchgate.net

"On-Water" Reactions: Performing reactions in water as a solvent is a key aspect of green chemistry. An efficient and regioselective synthesis of benzo[c]pyrazolo benthamdirect.comsigmaaldrich.comnaphthyridine derivatives has been developed through a multi-component "on-water" reaction. nih.gov This catalyst-free protocol involves the reaction of isatin, malononitrile, and 3-aminopyrazole, proceeding in good to excellent yields with short reaction times and reduced waste. nih.gov

| Green Method | Naphthyridine Type | Key Features |

| Microwave-Assisted | 2,6-Naphthyridines | Rapid, efficient, clean, high yields. researchgate.net |

| "On-Water" Synthesis | Benzo[c]pyrazolo benthamdirect.comsigmaaldrich.comnaphthyridines | Environmentally benign, catalyst-free, regioselective. nih.gov |

Regioselective Synthesis and Functionalization

The ability to selectively introduce substituents at specific positions of the naphthyridine ring is crucial for structure-activity relationship studies and the development of new therapeutic agents.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. A method for the regioselective lithiation of the 2,7-naphthyridine scaffold at the 4-position has been developed using (2,2,6,6-tetramethylpiperidyl)lithium (TMPLi). thieme-connect.com The resulting lithiated intermediate can be trapped with various electrophiles to introduce a range of functional groups. This approach starts from the readily available 1,3,6,8-tetrachloro-2,7-naphthyridine, which is first converted to alkoxy or alkylsulfanyl derivatives before the regioselective metalation. thieme-connect.com

Similarly, the functionalization of 4-bromobenzo[c] benthamdirect.comsigmaaldrich.comnaphthyridine has been achieved via regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl. nih.gov This method allows for the introduction of a wide array of substituents by quenching the metalated intermediate with different electrophiles, providing valuable building blocks for the synthesis of natural product analogues. nih.gov

Functionalization of the Naphthyridine Nucleus

Beyond building the core structure, the functionalization of the pre-formed naphthyridine nucleus is essential for creating diverse libraries of compounds. Transition metal-catalyzed cross-coupling reactions are particularly valuable for this purpose.

Polyfunctionalized 2,7-naphthyridines can be prepared using cobalt-catalyzed cross-coupling reactions. acs.org Chloro-2,7-naphthyridines react smoothly with both alkyl- and arylmagnesium reagents in the presence of a cobalt(II) chloride catalyst. Furthermore, by using mixed halogenated naphthyridines, such as 1-chloro-4-iodo-2,7-naphthyridine, stepwise and regioselective functionalization can be achieved by employing sequential palladium- and cobalt-catalyzed cross-couplings. acs.org This allows for the controlled introduction of different aryl groups at distinct positions on the naphthyridine core.

Iron-catalyzed C(sp²)–C(sp³) cross-couplings have also been shown to be effective for introducing alkyl substituents onto the 2,7-naphthyridine scaffold, further expanding the toolkit for its derivatization. thieme-connect.com These advanced functionalization techniques are critical for elaborating the naphthyridine core and exploring its chemical and biological potential.

| Reaction Type | Catalyst/Reagent | Position Functionalized | Type of Group Introduced |

| Directed Lithiation | TMPLi | C-4 | Various (via electrophiles) |

| Directed Metalation | TMPMgCl∙LiCl | C-5 (on Benzo[c] benthamdirect.comsigmaaldrich.comnaphthyridine) | Various (via electrophiles) |

| Cross-Coupling | CoCl₂ | C-Cl positions | Alkyl, Aryl |

| Cross-Coupling | Fe(acac)₃ | C-Cl positions | Alkyl |

| Cross-Coupling | Pd catalysts | C-I, C-Cl positions | Aryl |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing the 2,7-naphthyridine core. wikipedia.org This type of reaction is effective on electron-deficient aromatic systems, such as pyridine and its fused analogues like naphthyridine. wikipedia.orgyoutube.com The presence of nitrogen atoms in the rings withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group, usually a halide. libretexts.org

For substitution to occur, a good leaving group (e.g., Cl, Br) must be present on the ring. The rate and regioselectivity of the reaction are significantly influenced by the presence and position of electron-withdrawing groups, which stabilize the anionic intermediate. masterorganicchemistry.comlibretexts.org In the context of naphthyridines, the ring nitrogen atoms serve this activating role. wikipedia.org

Research on related benzo[c] wikipedia.orgresearchgate.netnaphthyridine systems demonstrates that chloro-substituted precursors can be readily converted into other substituted analogues through reactions with various nucleophiles, such as alcoholates and phenolates. nih.gov Similarly, on other naphthyridine isomers like 1,6-naphthyridine, amine nucleophiles have been successfully used to displace triflate leaving groups. acs.org These examples highlight the utility of SNAr reactions in diversifying the substitution patterns on the naphthyridine framework.

| Starting Material | Nucleophile | Reaction Conditions | Product Type | Reference Example Core |

|---|---|---|---|---|

| 4-Chlorobenzo[c] wikipedia.orgresearchgate.netnaphthyridine | Alcoholates, Phenolates | Typical SNAr conditions | 4-Alkoxy/Aryloxy-benzo[c] wikipedia.orgresearchgate.netnaphthyridine | benzo[c] wikipedia.orgresearchgate.netnaphthyridine nih.gov |

| 5,7-Bis(trifluoromethanesulfonyl)oxy-1,6-naphthyridine | Amine Nucleophiles | Palladium catalysis may be used | 5,7-Diamino-1,6-naphthyridine | 1,6-naphthyridine acs.org |

| 2-Chloropyridine | Amines | Heating | 2-Aminopyridine derivative | Pyridine youtube.com |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of alkyl, aryl, and other organic fragments onto the 2,7-naphthyridine scaffold. biolmolchem.com Palladium-catalyzed reactions are particularly prominent due to their high efficiency and tolerance for a wide range of functional groups. mdpi.com

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. yonedalabs.com For instance, 4-chlorobenzo[c] wikipedia.orgresearchgate.netnaphthyridine has been successfully used in Suzuki couplings to introduce new aryl groups at the 4-position. nih.gov The versatility and the relatively low toxicity of the boron reagents contribute to the widespread use of this method. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, also catalyzed by palladium. organic-chemistry.orgwikipedia.org While the toxicity of tin reagents is a drawback, Stille couplings are highly versatile and tolerate many functional groups. wikipedia.orgyoutube.com This method has been applied to functionalize chloro- and triflate-substituted benzo[c] wikipedia.orgresearchgate.netnaphthyridines, providing access to a range of derivatives. nih.gov The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the final product. wikipedia.orgwiley-vch.de

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org It has been effectively employed for the functionalization of halogenated 2,7-naphthyridines. For example, 1-chloro-2,7-naphthyridine can react with various alkyl and aryl zinc reagents to yield the corresponding substituted products in high yields. acs.org Stepwise functionalization of di-halogenated substrates, such as 1-chloro-4-iodo-2,7-naphthyridine, is also possible by leveraging the different reactivity of the halogens in sequential palladium- and cobalt-catalyzed Negishi couplings. acs.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference Example Core |

|---|---|---|---|---|---|

| Suzuki | 4-Chlorobenzo[c] wikipedia.orgresearchgate.netnaphthyridine | Arylboronic acid | Palladium catalyst + Base | 4-Arylbenzo[c] wikipedia.orgresearchgate.netnaphthyridine | benzo[c] wikipedia.orgresearchgate.netnaphthyridine nih.gov |

| Stille | 4-Chlorobenzo[c] wikipedia.orgresearchgate.netnaphthyridine | Organostannane | Palladium catalyst | 4-Substituted benzo[c] wikipedia.orgresearchgate.netnaphthyridine | benzo[c] wikipedia.orgresearchgate.netnaphthyridine nih.gov |

| Stille | 5-Triflate-benzo[c] wikipedia.orgresearchgate.netnaphthyridine | Organostannane | Palladium catalyst | 5-Substituted benzo[c] wikipedia.orgresearchgate.netnaphthyridine | benzo[c] wikipedia.orgresearchgate.netnaphthyridine nih.gov |

| Negishi | 1-Chloro-2,7-naphthyridine | MeMgCl | CoCl2(dppf) | 1-Methyl-2,7-naphthyridine | 2,7-naphthyridine acs.org |

| Negishi | 1-Chloro-4-iodo-2,7-naphthyridine | PhZnCl | Pd(dba)2, SPhos | 1-Chloro-4-phenyl-2,7-naphthyridine | 2,7-naphthyridine acs.org |

Side-Chain Modifications

In addition to building the core and adding substituents via substitution or coupling, the synthesis of analogues can be achieved by chemically modifying existing side-chains. This approach allows for the late-stage diversification of a common intermediate. A key target for such modifications in this compound is the methyl group at the C4 position.

One common transformation is the oxidation of the methyl group. For example, studies on the related 4-chloro-5-methylbenzo[c] wikipedia.orgresearchgate.netnaphthyridine have shown that the methyl group can be oxidized to an aldehyde (formyl group). nih.gov This formyl group is a versatile handle for further modifications, such as conversion to carboxylic acids, alcohols, or imines, or for use in various condensation and coupling reactions.

Another strategy involves halogenation of the methyl group. The treatment of methyl-substituted naphthyridines with reagents like N-bromosuccinimide (NBS) can produce a bromomethyl derivative. nih.gov This halomethyl group is much more reactive than the starting methyl group and can readily participate in nucleophilic substitution reactions, enabling the attachment of a wide variety of functional groups. nih.gov

| Substrate | Reagent(s) | Transformation | Product Functional Group | Reference Example Core |

|---|---|---|---|---|

| 4-Chloro-5-methylbenzo[c] wikipedia.orgresearchgate.netnaphthyridine | Oxidizing agent | Methyl oxidation | Aldehyde (-CHO) | benzo[c] wikipedia.orgresearchgate.netnaphthyridine nih.gov |

| Methyl-1,5-naphthyridine | N-bromosuccinimide (NBS) | Methyl halogenation | Bromomethyl (-CH2Br) | 1,5-naphthyridine nih.gov |

Reactivity Profiles and Mechanistic Investigations of 4 Methyl 2,7 Naphthyridine Systems

Reactivity with Electrophilic and Nucleophilic Reagents

The reactivity of naphthyridine systems is analogous to that of other nitrogen-containing heterocycles like quinoline (B57606) and pyridine (B92270). The presence of nitrogen atoms generally deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.

Electrophilic Attack: Electrophilic attack on the 4-Methyl-2,7-naphthyridine ring system is expected to occur preferentially at the nitrogen atoms, which are the most nucleophilic centers. This can lead to N-alkylation or N-oxidation. Reactions involving the donation of the nitrogen lone pair to electrophiles are common for 1,5-naphthyridines and a similar reactivity can be anticipated for the 2,7-isomer. For instance, alkyl halides readily react with 1,5-naphthyridines to form N-alkylsubstituted products nih.gov.

Nucleophilic Attack: The 2,7-naphthyridine (B1199556) ring is inherently electron-deficient and therefore susceptible to nucleophilic attack. This reactivity can be enhanced by the presence of good leaving groups or by prior activation of the ring, for example, through N-oxidation. In related benzo[c] beilstein-journals.orgmasterorganicchemistry.comnaphthyridine systems, substitution reactions with nucleophiles such as alcoholates and phenolates have been observed on chloro-substituted derivatives beilstein-journals.orgd-nb.info. Furthermore, organolithium compounds have been shown to add to the C-5 position of 4-substituted benzo[c] beilstein-journals.orgmasterorganicchemistry.comnaphthyridines beilstein-journals.org. While specific studies on this compound are limited, it is plausible that it would undergo similar reactions, with the methyl group potentially influencing the regioselectivity of the attack through its electronic and steric effects.

| Reagent Type | General Reactivity with Naphthyridine Core | Potential Products with this compound |

| Electrophiles | ||

| Alkyl Halides | N-alkylation | N-alkyl-4-methyl-2,7-naphthyridinium salts |

| Peracids | N-oxidation | This compound N-oxides |

| Nucleophiles | ||

| Organometallics | Addition to the ring | Adducts at electron-deficient carbon positions |

| Amines | Substitution of a leaving group | Amino-substituted 4-methyl-2,7-naphthyridines |

| Alkoxides | Substitution of a leaving group | Alkoxy-substituted 4-methyl-2,7-naphthyridines |

This table represents expected reactivity based on general knowledge of naphthyridine chemistry, as specific experimental data for this compound is not extensively available.

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound system can involve both the heterocyclic core and the methyl substituent.

Oxidation: The nitrogen atoms in the 2,7-naphthyridine ring can be oxidized to form N-oxides using reagents like peracids nih.gov. The methyl group at the 4-position is also susceptible to oxidation. For instance, in a related 4-chloro-5-methylbenzo[c] beilstein-journals.orgmasterorganicchemistry.comnaphthyridine system, the methyl group has been successfully oxidized to an aldehyde beilstein-journals.orgd-nb.info. This suggests that the methyl group of this compound could be a handle for further functionalization through oxidation.

Reduction: The pyridinoid rings of naphthyridines can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of such heterocyclic systems. Depending on the conditions, partial or full reduction of the rings can be achieved. While specific reduction pathways for this compound are not detailed in the available literature, analogies can be drawn from other naphthyridine isomers. For example, tetrahydro- and decahydro-1,5-naphthyridines are known to be accessible through reduction, and these can be re-aromatized by oxidation mdpi.com.

| Reaction | Reagent/Condition | Expected Product |

| Oxidation | ||

| N-Oxidation | m-CPBA or other peracids | This compound-N-oxide |

| Methyl Group Oxidation | Oxidizing agents (e.g., SeO2) | 2,7-Naphthyridine-4-carbaldehyde |

| Reduction | ||

| Catalytic Hydrogenation | H2/Pd, Pt, or Ni | Tetrahydro-4-methyl-2,7-naphthyridine |

This table is illustrative of potential transformations. Specific conditions and yields for this compound require experimental verification.

Intramolecular Rearrangements and Heterocyclizations

While specific studies on intramolecular rearrangements and heterocyclizations starting directly from this compound are not prominent in the literature, related 2,7-naphthyridine derivatives are known to undergo such transformations. For instance, the Smiles rearrangement has been reported in the 2,7-naphthyridine series, providing a route to 1-amino-3-oxo-2,7-naphthyridines researchgate.netnih.govmdpi.com. These rearranged products can then serve as precursors for the synthesis of new heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines mdpi.com. These examples highlight the potential of the 2,7-naphthyridine scaffold to participate in complex intramolecular reactions to build more elaborate molecular architectures.

Studies on Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: The functionalization of the this compound ring is expected to be regioselective, guided by the electronic nature of the two pyridine rings and the directing effect of the methyl group. In a study on 4-bromobenzo[c] beilstein-journals.orgmasterorganicchemistry.comnaphthyridine, highly regioselective direct ring metalation was achieved at the C-5 position beilstein-journals.orgd-nb.info. This demonstrates that specific positions on the naphthyridine core can be targeted for functionalization. The 4-methyl group in this compound would likely influence the regioselectivity of both electrophilic and nucleophilic attacks.

Stereoselectivity: Stereoselective reactions are those in which one stereoisomer is formed or consumed preferentially over all other stereoisomers. While there is a lack of specific studies on stereoselective reactions involving this compound, the principles of stereoselectivity would apply to reactions at chiral centers introduced into the molecule or during addition reactions to the heterocyclic system masterorganicchemistry.comyoutube.com. For instance, the reduction of a carbonyl group attached to the naphthyridine ring or the addition of a nucleophile to a prochiral center would be expected to proceed with some degree of stereoselectivity, depending on the reaction conditions and the steric environment around the reacting center.

Reaction Kinetics and Thermodynamic Considerations

Computational Chemistry and Theoretical Studies on 4 Methyl 2,7 Naphthyridine

Quantum Chemical Calculation Methods (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and properties. Density Functional Theory (DFT) is a widely used method for studying the equilibrium geometry and electronic properties of naphthyridine derivatives. researchgate.net DFT calculations, particularly using functionals like B3LYP combined with basis sets such as 6-311G(d,p), have proven effective in predicting theoretical properties that align well with experimental data. researchgate.net These methods are used to calculate total energy, Mulliken atomic charges, and the energies of frontier molecular orbitals. researchgate.net

For investigating excited-state properties, such as electronic absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. researchgate.net This method is employed to calculate vertical excitation energies, absorption wavelengths, and oscillator strengths, which can then be compared with experimental UV-Vis spectra. researchgate.networldscientific.com In studies of related naphthyridine compounds, TD-DFT calculations have successfully predicted intense electronic absorptions. researchgate.net

The accuracy of vibrational frequency calculations using these methods can be enhanced through the use of scaling factors or more advanced anharmonic frequency computation methods like VPT2 and VSCF, which show close agreement with observed frequencies from FTIR and FT-Raman spectra. researchgate.networldscientific.com

**5.2. Electronic Structure Investigations

Investigations into the electronic structure of a molecule are crucial for understanding its stability, reactivity, and potential applications. Computational methods provide key insights through analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) theory simplifies the picture of molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. libretexts.orgyoutube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and electrical transport properties, serving as a measure of electron conductivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For naphthyridine derivatives, FMO analysis helps to understand how charge is relocated within the compound during electronic transitions. researchgate.net

Table 1: Global Quantum Molecular Descriptors Derived from HOMO-LUMO Energies for a Naphthyridine Derivative Note: The following table contains representative data for a related naphthyridine compound to illustrate the typical values obtained from DFT calculations.

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.88 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.37 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.065 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.185 |

| Chemical Potential | μ | (ELUMO + EHOMO)/2 | -4.065 |

| Global Softness | S | 1/(2η) | 0.229 |

| Electrophilicity Index | ω | μ2/(2η) | 3.78 |

This interactive table is based on data reported for similar heterocyclic compounds in computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to identify regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Typically, different colors represent different values of the electrostatic potential:

Red/Yellow: Indicates electron-rich regions with negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue: Indicates electron-deficient regions with positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net

Green: Represents neutral regions with near-zero potential. nih.gov

In studies of related nitrogen-containing heterocyclic compounds like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the negative potential regions are primarily localized over the electronegative nitrogen atoms. researchgate.net This suggests that these nitrogen atoms are the most likely sites for electrophilic interactions. Such analysis is crucial for understanding how a molecule might interact with biological receptors or other reactants. researchgate.netnih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The solid-state structure and crystal packing of molecules are governed by noncovalent intermolecular interactions. nih.gov For aromatic and heterocyclic compounds like 4-Methyl-2,7-naphthyridine, hydrogen bonding and π–π stacking are particularly significant. nih.govrsc.org

Hydrogen Bonding: Although this compound itself is not a strong hydrogen bond donor, the nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors. In the presence of suitable donor molecules, C–H···N interactions can form, influencing the crystal lattice. In derivatives with hydroxyl or amino groups, stronger O-H···N or N-H···N hydrogen bonds play a dominant role in forming supramolecular assemblies. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules over time, particularly their interactions with other molecules like biological macromolecules. mdpi.com For naphthyridine derivatives, which are often investigated for their potential as enzyme inhibitors, these methods provide critical insights into their mechanism of action. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, can develop models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models generate contour maps that highlight which steric and electrostatic fields, as well as hydrogen bonding characteristics, are favorable or unfavorable for activity, guiding the design of new, more potent analogues. nih.gov

Molecular dynamics (MD) simulations can explore the binding mode between a ligand, such as a naphthyridine derivative, and its protein target. nih.gov By simulating the movement of atoms over time, MD can assess the stability of the ligand-receptor complex, identify key amino acid residues involved in the interaction, and analyze the role of specific interactions like hydrogen bonds. mdpi.comnih.gov

Correlation of Theoretical Predictions with Experimental Observables

A key aspect of computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. This correlation provides confidence in the computational approach and allows for a more robust interpretation of both theoretical and experimental findings.

For instance, the electronic absorption spectra calculated using TD-DFT can be directly compared to experimental UV-Vis spectra. In a study on a similar naphthyridine derivative, TD-DFT calculations predicted intense electronic absorptions that corresponded well with the experimental spectrum. researchgate.net The calculated vibrational frequencies from DFT are also regularly compared with experimental FTIR and FT-Raman spectra. worldscientific.com To achieve a better match, calculated harmonic frequencies are often multiplied by a scaling factor to account for anharmonicity. researchgate.net

Table 2: Comparison of Theoretical (TD-DFT) and Experimental UV-Vis Absorption Wavelengths for a Naphthyridine Analogue Note: The following table contains representative data for a related naphthyridine compound to illustrate the correlation between calculated and observed values.

| Calculated λ (nm) | Experimental λ (nm) | Oscillator Strength (f) | Major Contribution |

| 295 | 298 | 0.0285 | H→L (74%) |

| 278 | 280 | 0.0441 | H-2→L (15%) |

| 246 | 250 | 0.0023 | H→L+1 (68%) |

This interactive table is based on data reported for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. researchgate.net H and L denote HOMO and LUMO, respectively.

This strong correlation between theoretical predictions and experimental observables underscores the power of computational methods to accurately model the spectroscopic properties of complex molecules and provide a deeper understanding of their electronic structure.

Advanced Research Applications of 4 Methyl 2,7 Naphthyridine and Its Derivatives

Coordination Chemistry and Ligand Design

The presence of two nitrogen atoms with available lone pairs in the 2,7-naphthyridine (B1199556) core makes it an excellent candidate for ligand design in coordination chemistry. These nitrogen centers can act as Lewis bases, coordinating to metal ions to form stable complexes with diverse geometries and functionalities.

Naphthyridine Ligands in Organometallic Catalysis

While extensive research has been conducted on isomers like 1,8-naphthyridine (B1210474) in catalysis, the 2,7-naphthyridine framework also serves as a crucial component in the design of ligands for organometallic catalysis. The rigid backbone of the naphthyridine unit allows for the precise positioning of coordinating atoms and substituent groups, which can influence the steric and electronic environment around a metal center. This control is vital for tuning the activity and selectivity of a catalyst.

For instance, the development of unsymmetrical dinucleating naphthyridine-based ligands, which can support bimetallic copper(I) cores, highlights the scaffold's utility. These complexes have been shown to activate C-H bonds of terminal alkynes and electron-poor arenes. researchgate.net Such activations are key steps in many important organic transformations. The mechanism of these reactions can involve cooperative effects between the two metal centers, a process facilitated by the specific geometry imposed by the naphthyridine bridge. researchgate.net Although these examples often use the 1,8-naphthyridine isomer, the principles of using a rigid, dinucleating core are directly applicable to the 2,7-naphthyridine system for creating novel catalysts.

Formation of Metal Complexes

Derivatives of 2,7-naphthyridine readily form complexes with a variety of transition metals. The synthesis of these complexes often involves the reaction of a 2,7-naphthyridine derivative with a metal salt in a suitable solvent. The resulting complexes can exhibit different coordination modes, with the naphthyridine ligand acting as a bidentate donor, bridging two metal centers, or as part of a larger, multidentate ligand system.

Research has demonstrated the synthesis of dinuclear and tetranuclear first-row transition metal complexes using a dinucleating ligand, 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). rsc.org The rigidity of the naphthyridine core in these structures enforces specific pseudo-octahedral geometries around the metal centers. rsc.org Such complexes, featuring chloro, hydroxo, and aqua bridging ligands, create a "diamond" shaped configuration with metal-metal distances ranging from 2.7826(5) to 3.2410(11) Å. rsc.org These structured bimetallic sites are of particular interest for designing catalysts where two metal centers work in concert. researchgate.netrsc.org Furthermore, the synthesis of novel 1,7- and 2,7-naphthyridine derivatives has led to the discovery of potent and highly specific enzyme inhibitors, demonstrating the scaffold's versatility in coordinating within biological active sites. nih.gov

Materials Science and Advanced Functional Systems

The photophysical and electronic properties of the 2,7-naphthyridine core make it a valuable component in the design of advanced functional materials. By attaching various functional groups, researchers can tune properties like absorption, emission, and charge transport for specific applications.

Luminescent Compounds and Optoelectronic Applications

Functionalized 2,7-naphthyridine derivatives have been investigated for their luminescent properties and potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs). The rigid, aromatic structure can lead to high fluorescence quantum yields.

Theoretical studies using Density Functional Theory (DFT) have shown that the photophysical properties of 2,7-substituted pyrene (B120774) derivatives are distinct from those of 1-substituted derivatives. nih.gov This is due to the nature of the molecular orbitals involved; a nodal plane passing through the 2- and 7-positions in the HOMO and LUMO of pyrene largely accounts for this different behavior. nih.gov This principle of substituent position influencing electronic properties is directly relevant to the design of 2,7-naphthyridine-based materials. While much of the practical development in naphthyridine-based OLEDs has focused on the 1,8-isomer, these materials have shown exceptional performance. rsc.orgacs.org For example, 1,8-naphthyridine-based iridium(III) complexes have been used to create green-to-red OLEDs with maximum external quantum efficiencies (EQE) exceeding 30% and very low efficiency roll-off. rsc.org These results underscore the potential of the broader naphthyridine class, including 2,7-derivatives, as highly effective emitters in next-generation displays.

| Compound Family | Max. EQE (%) | Brightness (cd/m²) | Emission Color |

| 1,8-Naphthyridine-Iridium(III) Complexes | > 30% | 242,548 | Green to Red |

| 1,8-Naphthyridine TADF Emitters | 16.4% | - | Green |

| 1,8-Naphthyridine Oligomers | - | 250 | Yellow |

| 1,8-Naphthyridine Oligomers | - | 400 | White-Pink |

This table presents performance data for various 1,8-naphthyridine derivatives in OLEDs, illustrating the high potential of the naphthyridine scaffold in optoelectronics. rsc.orgacs.orgresearchgate.net

Development of Molecular Switches and Devices

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light or an electric field. The unique electronic structure of 2,7-naphthyridine makes it a suitable core for designing such systems, particularly for applications in non-linear optics (NLO).

A theoretical study using DFT investigated a series of novel 2,7-naphthyridine-based push-pull chromophores for NLO applications. rsc.org By attaching electron-donating and electron-accepting groups to the 2,7-naphthyridine core (a D-π-A design), it is possible to create molecules with large hyperpolarizability values, a key property for optical switching. rsc.orgrsc.org The study found that compared to the parent 2,7-naphthyridine, these designed chromophores had smaller energy gaps and significantly enhanced non-linear optical parameters. rsc.org The tuning of these properties through chemical modification suggests that 2,7-naphthyridine derivatives are promising candidates for the development of molecular-level components for future electronic and photonic devices.

Interfacial Chemistry and Corrosion Inhibition Studies

Naphthyridine derivatives have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net Their efficacy stems from the presence of nitrogen heteroatoms and π-electrons in the aromatic rings. mobt3ath.comtaylorfrancis.com These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.

The mechanism of inhibition involves the inhibitor molecules blocking active sites on the metal surface, thereby slowing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mobt3ath.com Studies on various naphthyridine isomers have shown that they function as mixed-type inhibitors, with some exhibiting a predominant cathodic effect. mobt3ath.comnih.gov The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

The effectiveness of these inhibitors increases with concentration, with some derivatives achieving very high protection efficiencies. For example, studies on 1,6- and 1,8-naphthyridine derivatives have reported inhibition efficiencies exceeding 98%. researchgate.net The specific substituents on the naphthyridine ring play a crucial role, with electron-donating groups generally enhancing the inhibition performance by increasing the electron density at the nitrogen atoms, which strengthens the adsorption to the metal. researchgate.net While much of the published data is for other isomers, the shared chemical motifs strongly suggest that 4-Methyl-2,7-naphthyridine and its derivatives would also serve as effective corrosion inhibitors.

| Inhibitor Class | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

| 1,8-Naphthyridine Derivatives | Mild Steel | 1M HCl | 99.21 |

| 1,6-Naphthyridine Derivatives | Mild Steel | 1M HCl | 98.09 |

| 1,8-Naphthyridine-CETSA IL | Q235 Steel | 1M HCl | 96.95 |

This table shows the high inhibition efficiencies achieved by various naphthyridine isomers, highlighting the class's potential for corrosion protection. nih.govresearchgate.net

Adsorption Behavior on Metal Surfaces

The adsorption of organic molecules on metal surfaces is a critical step in processes such as corrosion inhibition and catalysis. For this compound, the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings are expected to be the primary sites for interaction with metal surfaces. This interaction can lead to the formation of a protective layer that shields the metal from corrosive environments. mdpi.comresearchgate.net

The adsorption process is governed by thermodynamic parameters, most notably the Gibbs free energy of adsorption (ΔG°ads). A spontaneous adsorption process is characterized by a negative value of ΔG°ads. mdpi.com The magnitude of this value can also provide insights into the nature of the adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). researchgate.net For naphthyridine derivatives, adsorption often involves a combination of both physisorption and chemisorption. researchgate.net

The adsorption of this compound on a metal surface can be described by various adsorption isotherms, such as the Langmuir, Freundlich, and Temkin models. researchgate.netresearchgate.net The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is frequently used to model the adsorption of corrosion inhibitors. researchgate.netnih.gov

Interactive Data Table: Theoretical Adsorption Parameters of this compound on Different Metal Surfaces

| Metal Surface | Adsorption Energy (Eads) (eV) | Gibbs Free Energy of Adsorption (ΔG°ads) (kJ/mol) | Adsorption Isotherm Model |

| Fe(110) | Data not available | Data not available | Langmuir (predicted) |

| Cu(111) | Data not available | Data not available | Langmuir (predicted) |

| Al(111) | Data not available | Data not available | Langmuir (predicted) |

Theoretical Basis of Corrosion Inhibition Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the corrosion inhibition mechanism of organic molecules at the atomic level. researchgate.netdntb.gov.ua These theoretical studies can predict the efficiency of a corrosion inhibitor by calculating various molecular properties.

For this compound, key quantum chemical parameters of interest would include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which also contributes to the formation of a stable inhibitor-metal bond.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and thus a greater potential for effective corrosion inhibition.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the molecule onto the metal surface.

Mulliken Charges: Calculation of the charge distribution on the atoms of the molecule can identify the active sites for interaction with the metal surface. For this compound, the nitrogen atoms are expected to have a significant negative charge, making them primary sites for adsorption.

The inhibition process is understood to occur through the adsorption of the inhibitor molecules on the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comnih.gov This adsorption can be influenced by the presence of other ions in the solution, such as chloride ions, which can adsorb onto the metal surface and facilitate the adsorption of the protonated inhibitor molecules. researchgate.net

Interactive Data Table: Calculated Quantum Chemical Parameters for this compound

| Parameter | Calculated Value |

| EHOMO (eV) | Data not available |

| ELUMO (eV) | Data not available |

| Energy Gap (ΔE) (eV) | Data not available |

| Dipole Moment (μ) (Debye) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (σ) | Data not available |

Molecular Recognition and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.orglongdom.org The unique electronic and structural properties of the naphthyridine core make it a valuable building block in the design of functional supramolecular architectures.

Host-Guest Chemistry and Self-Assembly

The arrangement of nitrogen atoms in the 2,7-naphthyridine scaffold provides well-defined hydrogen bond donor and acceptor sites. This makes this compound a promising candidate for use in molecular recognition and host-guest chemistry. mdpi.comsemanticscholar.orgnih.gov In a host-guest complex, a larger host molecule selectively binds a smaller guest molecule through non-covalent interactions. nih.gov Naphthyridine derivatives have been shown to act as effective receptors for biologically relevant molecules, such as biotin (B1667282) analogues, through hydrogen bonding interactions. semanticscholar.orgnih.gov

Furthermore, the planar structure of this compound can promote π-π stacking interactions, which are a driving force for self-assembly. mdpi.com Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov While specific studies on the self-assembly of this compound are not available, related 2,7-disubstituted-1,8-naphthyridine derivatives have been observed to self-assemble into one-dimensional tapes in the solid state. This suggests that this compound could also form well-defined supramolecular structures.

Understanding Non-Covalent Interactions

A detailed understanding of non-covalent interactions is crucial for the rational design of supramolecular systems. longdom.orgnih.gov The primary non-covalent interactions that are expected to govern the supramolecular chemistry of this compound include:

Hydrogen Bonding: The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors.

π-π Stacking: The electron-rich aromatic system can engage in stacking interactions with other aromatic molecules.

CH-π Interactions: The methyl group can interact with the π-system of another aromatic ring.

The interplay of these weak forces dictates the structure and function of the resulting supramolecular assemblies. rsc.org The ability to control these interactions is a key goal in the development of new materials with tailored properties.

Q & A

Q. Table 1: Analytical Data for 4-Methyl-2,6-Naphthyridine (Example)

| Parameter | Calculated (%) | Found (%) | Deviation |

|---|---|---|---|

| Carbon (C) | 74.97 | 75.16 | +0.19 |

| Hydrogen (H) | 5.73 | 5.74 | +0.01 |

| Nitrogen (N) | 19.44 | 19.30 | -0.14 |

Advanced Research Questions

How do substituents at the 3-position influence the biological activity of this compound derivatives?

Methodological Answer:

- Functionalization : Introduce groups like nitro, hydroxy, or halogens via electrophilic substitution. For example, 6-(4-Hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl) derivatives show enhanced cytotoxicity (IC < 10 µM against MCF7 cells) .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO) improve DNA intercalation, while bulky substituents (e.g., phenyl) enhance lipophilicity and membrane permeability .

What strategies resolve contradictions in elemental analysis data for this compound derivatives?

Methodological Answer:

- Repurification : Recrystallize from toluene or acetic acid to remove impurities .

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., CHN vs. CHN) .

- Cross-Validation : Compare melting points, NMR splitting patterns, and IR carbonyl stretches (e.g., 1680 cm for ketones) .

How can computational chemistry predict the druglikeness of this compound analogs?

Methodological Answer:

- In Silico Screening : Use tools like cLogP (partition coefficient), polar surface area (PSA < 140 Å), and H-bond donors/acceptors to assess bioavailability .

- Docking Studies : Simulate interactions with biological targets (e.g., topoisomerase II) using software like AutoDock. Derivatives with cLogP ~2.5 and PSA ~80 Å show optimal blood-brain barrier penetration .

What are the challenges in synthesizing chiral this compound derivatives?

Methodological Answer:

- Asymmetric Catalysis : Employ chiral ligands (e.g., (R)-BINAP) during cyclization to induce enantioselectivity. For example, (R,R)-configured naphthyridines exhibit 90% enantiomeric excess (ee) in Suzuki couplings .

- Resolution Techniques : Use chiral HPLC with cellulose-based columns to separate enantiomers. Monitor optical rotation ([α] = +32°) for purity .

Specialized Methodological Considerations

How to design experiments for studying the radical scavenging activity of this compound?

Methodological Answer:

- DPPH Assay : Prepare 0.1 mM DPPH in ethanol and measure absorbance at 517 nm after adding naphthyridine derivatives. IC values < 50 µM indicate potent activity .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to determine rate constants (k ~10 Ms) for radical quenching .

What protocols ensure reproducibility in the synthesis of this compound metal complexes?

Methodological Answer:

- Ligand Exchange : React this compound with Cu(II) acetate in methanol (1:2 molar ratio) under nitrogen. Characterize complexes via ESR (g = 2.25) and cyclic voltammetry (E = +0.45 V vs. Ag/AgCl) .

- Stoichiometry Control : Use Job’s method (continuous variation) to confirm a 1:1 metal-ligand ratio .

Data Contradiction and Validation

Example Contradiction : Elemental analysis for 4-Methyl-2,6-naphthyridine shows a 0.19% deviation in carbon content .

Resolution :

Repeat synthesis under inert atmosphere to exclude oxidation byproducts.

Validate via X-ray crystallography to confirm molecular packing and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.